methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate
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Overview
Description
Methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate is a compound that contains an imidazole ring . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they could be influenced by the polarity of their environment .
Biochemical Analysis
Biochemical Properties
Methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The imidazole ring in this compound can act as a ligand, binding to metal ions in enzymes and altering their activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The binding of this compound to these enzymes can inhibit or enhance their activity, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis. By interacting with key proteins in this pathway, this compound can alter the expression of genes involved in these processes, leading to changes in cell behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, and modulate their activity. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation. At high doses, it can cause toxic effects, such as neurotoxicity and hepatotoxicity. These effects are likely due to the compound’s interactions with various enzymes and receptors in the body .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can affect metabolic flux and metabolite levels in the body. The interaction of this compound with these enzymes can also influence the metabolism of other compounds, leading to potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. For example, it can be transported by organic cation transporters, which facilitate its uptake into cells. Once inside the cells, it can bind to specific proteins, such as albumin, which can affect its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum. This targeting can be mediated by specific signals or post-translational modifications. The localization of this compound to these compartments can influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate typically involves the formation of the imidazole ring followed by the attachment of the carbamate group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques and automated systems to ensure consistency and efficiency. The use of microwave-assisted synthesis has also been reported, which significantly reduces reaction times and improves yields .
Chemical Reactions Analysis
Types of Reactions
Methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .
Scientific Research Applications
Methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
Methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
methyl N-[3-(2-phenylimidazol-1-yl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-19-14(18)16-8-5-10-17-11-9-15-13(17)12-6-3-2-4-7-12/h2-4,6-7,9,11H,5,8,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWWIDFAKYMLTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCCN1C=CN=C1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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